Cas no 2412988-53-3 (2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-)

2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- structure
2412988-53-3 structure
商品名:2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-
CAS番号:2412988-53-3
MF:C20H27N3O3
メガワット:357.44668507576
CID:5306178

2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 化学的及び物理的性質

名前と識別子

    • 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-
    • インチ: 1S/C20H27N3O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13,21H2,(H,22,24,25)
    • InChIKey: YSNFPIHEERNXDQ-UHFFFAOYSA-N
    • ほほえんだ: N1C(=O)CCC(N2CC3=C(C2=O)C=CC=C3CCCCCCCN)C1=O

2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Tenova Pharmaceuticals
T52427-25mg
Phthalimidinoglutarimide-C7-amine HCl
2412988-53-3 >= 95%
25mg
$490.0 2025-02-21
Tenova Pharmaceuticals
T52427-50mg
Phthalimidinoglutarimide-C7-amine HCl
2412988-53-3 >= 95%
50mg
$890.0 2025-02-21
Tenova Pharmaceuticals
T52427-100mg
Phthalimidinoglutarimide-C7-amine HCl
2412988-53-3 >= 95%
100mg
$1470.0 2025-02-21

2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 関連文献

2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-に関する追加情報

Recent Advances in the Study of 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- (CAS: 2412988-53-3)

The compound 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, with the CAS number 2412988-53-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel anticancer agents. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense scientific investigation.

One of the key areas of research has been the exploration of this compound's role as a proteasome inhibitor. Proteasome inhibition is a well-established strategy in cancer therapy, as it disrupts the degradation of regulatory proteins, leading to cell cycle arrest and apoptosis in malignant cells. Preliminary in vitro and in vivo studies have demonstrated that 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, exhibits potent inhibitory activity against the 20S proteasome, with a mechanism distinct from existing inhibitors such as bortezomib. This unique mechanism may offer advantages in overcoming drug resistance, a common challenge in cancer treatment.

In addition to its anticancer properties, recent research has also investigated the compound's potential in treating inflammatory and autoimmune diseases. The proteasome plays a critical role in modulating immune responses, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines. Early-stage studies suggest that 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, may have a favorable safety profile and selective action, making it a candidate for further development in this therapeutic area.

Another significant advancement has been the optimization of the compound's synthetic route. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are crucial for advancing the compound into preclinical and clinical stages, ensuring a consistent supply of high-quality material for further studies.

Despite these promising findings, several challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization to enhance its therapeutic potential. Additionally, comprehensive toxicology studies are needed to fully assess its safety profile. Ongoing research is focused on addressing these issues, with the goal of advancing the compound into clinical trials in the near future.

In conclusion, 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, represents a promising candidate for the development of novel therapeutics in oncology and immunology. Its unique mechanism of action, combined with recent advancements in synthetic chemistry, positions it as a molecule of significant interest in the pharmaceutical industry. Continued research efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd